molecular formula C23H22FN3O B1162129 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide

Cat. No.: B1162129
M. Wt: 375.4 g/mol
InChI Key: FIWJUBZDMCCWRU-UHFFFAOYSA-N
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Description

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide is a synthetic compound supplied for forensic and clinical research purposes. The substance is an indole-3-carboxamide analog and is part of a class of compounds studied for their interactions with cannabinoid receptors. Research indicates this chemical class acts as a potent agonist at CB1 and CB2 cannabinoid receptors, with studies showing nanomolar binding affinity, which is valuable for investigating the structure-activity relationships of synthetic cannabinoids . The primary research applications for this compound include its use as an analytical reference standard in the identification and differentiation of synthetic cannabinoids. Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for these analyses, particularly for distinguishing between positional isomers which may have different legal statuses and pharmacological effects . This product is intended for research by qualified professionals in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international laws and regulations regarding the handling, storage, and disposal of controlled substances.

Properties

Molecular Formula

C23H22FN3O

Molecular Weight

375.4 g/mol

IUPAC Name

1-(5-fluoropentyl)-N-quinolin-8-ylindole-3-carboxamide

InChI

InChI=1S/C23H22FN3O/c24-13-4-1-5-15-27-16-19(18-10-2-3-12-21(18)27)23(28)26-20-11-6-8-17-9-7-14-25-22(17)20/h2-3,6-12,14,16H,1,4-5,13,15H2,(H,26,28)

InChI Key

FIWJUBZDMCCWRU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4

Appearance

Assay:≥98%A crystalline solid

Synonyms

1-(5-Fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Sodium hydride (NaH) in dimethylformamide (DMF) is the preferred base-solvent system for this reaction. A representative procedure involves:

  • Dissolving indole in anhydrous DMF under inert atmosphere.

  • Adding NaH (2.0 equivalents) at 0°C to generate the indole anion.

  • Dropwise addition of 5-fluoropentyl bromide (1.2 equivalents) and stirring at room temperature for 12–24 hours.

The reaction progress is monitored via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). Post-reaction workup includes quenching excess NaH with ice-cold water, extraction with dichloromethane, and purification via column chromatography (silica gel, hexane/ethyl acetate). Reported yields for this step range from 65% to 85%.

Synthesis of Indole-3-Carboxylic Acid Intermediate

Following N-alkylation, the indole-3-position is functionalized with a carboxylic acid group, which is subsequently converted to the carboxamide.

Friedel-Crafts Acylation

Early methods adopted Friedel-Crafts acylation using acetic anhydride or acyl chlorides, but this approach often led to regioselectivity issues. Modern protocols instead utilize direct carboxylation:

  • Treating 1-(5-fluoropentyl)-1H-indole with n-butyllithium (n-BuLi) at −78°C to deprotonate the 3-position.

  • Quenching with carbon dioxide gas to form the lithium carboxylate intermediate.

  • Acidification with hydrochloric acid to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

This method achieves yields of 70–90%, with purity confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Carboxamide Formation with 8-Aminoquinoline

The final step couples the carboxylic acid intermediate with 8-aminoquinoline to form the target carboxamide. Two primary strategies are employed:

Acid Chloride Route

  • Converting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane.

  • Reacting the acid chloride with 8-aminoquinoline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Reaction conditions:

  • Temperature: 0°C to room temperature.

  • Duration: 4–6 hours.

  • Yield: 60–75% after recrystallization from ethanol.

Coupling Reagent-Assisted Synthesis

Alternative methods employ carbodiimide reagents (e.g., EDCl, HATU) to activate the carboxylic acid:

  • Mixing 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 8-aminoquinoline, and HATU in dimethylacetamide (DMA).

  • Adding N,N-diisopropylethylamine (DIPEA) as a base and stirring at room temperature for 12 hours.

This method offers milder conditions and higher yields (80–90%) but requires costly reagents.

One-Pot Synthesis Considerations

A streamlined one-pot approach has been explored for analogous indole carboxamides, though direct evidence for its application to this compound is limited. The protocol involves:

  • Simultaneous N-alkylation and carboxylation using cyanoacetamide precursors.

  • Reductive cyclization with FeCl₃/Zn in acidic media to form the indole core.

While this method reduces purification steps, yields are lower (50–60%), and scalability remains challenging.

Analytical Characterization and Validation

Critical validation steps for the final product include:

  • Mass Spectrometry : HRMS confirms the molecular ion at m/z 375.1747 [M+H]⁺.

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 8.85 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.15 (s, 1H, indole-H2), 7.50–7.10 (m, 9H, aromatic).

    • ¹⁹F NMR: δ −118.2 (t, J = 18.5 Hz, CF₂).

  • Chromatography : Retention time matching via gas chromatography–mass spectrometry (GC-MS) and differentiation from structural analogs (e.g., NM-2201).

Challenges and Regulatory Considerations

Synthetic hurdles include:

  • Regioselectivity : Competing alkylation at indole positions 1 and 3 necessitates careful stoichiometric control.

  • Fluorine Stability : The 5-fluoropentyl chain is prone to hydrolytic defluorination under acidic or basic conditions, requiring inert atmospheres.

Forensic differentiation from analogs (e.g., NM-2201) relies on exact mass analysis (Δ = 0.0112 g/mol) or distinct infrared (IR) carbonyl stretches .

Chemical Reactions Analysis

AM2201 8-quinolinyl carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Synthetic Cannabinoid Research

Synthetic cannabinoids like 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide are primarily studied for their potential therapeutic effects and psychoactive properties. They are often investigated for their binding affinities to cannabinoid receptors, which can provide insights into their effects on the central nervous system.

Pharmacological Properties

  • Binding Affinity : Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors, which are crucial in mediating the effects of cannabinoids in the body. For instance, studies have reported binding affinities of approximately 0.468 nM at CB1 and 0.633 nM at CB2 receptors .
  • Agonistic Activity : As a full agonist, it mimics the effects of natural cannabinoids, potentially leading to both therapeutic benefits and adverse effects associated with psychoactive substances .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield high purity compounds suitable for research purposes.

Synthesis Steps

  • Starting Materials : The synthesis typically begins with indole derivatives and quinoline-based reagents.
  • Key Reactions : The process includes N-alkylation and acylation reactions, leading to the formation of the desired compound with an overall yield often exceeding 70% .
  • Characterization Techniques : Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of synthesized compounds .

Analytical Applications

The identification and characterization of synthetic cannabinoids like this compound are critical for forensic and regulatory purposes.

Detection Methods

  • GC-MS Analysis : This method is widely used for detecting synthetic cannabinoids in biological samples and seized materials due to its sensitivity and specificity .
  • High-Performance Liquid Chromatography (HPLC) : HPLC is another analytical technique utilized for separating and quantifying synthetic cannabinoids in complex mixtures .

Behavioral Studies

Behavioral studies involving this compound aim to understand its psychoactive effects in vivo.

Case Studies

  • Research has shown that exposure to synthetic cannabinoids can lead to significant behavioral changes in animal models, including alterations in locomotion and anxiety-like behaviors . Such studies help elucidate the potential risks associated with human consumption.

Mechanism of Action

The exact mechanism of action of AM2201 8-quinolinyl carboxamide is not well understood. it is believed to act on the cannabinoid receptors in the brain, similar to other synthetic cannabinoids. The compound likely binds to the CB1 and CB2 receptors, leading to various physiological and psychoactive effects .

Comparison with Similar Compounds

Key Observations:

Fluoropentyl Chain: The 5-fluoropentyl group is a hallmark of potent SCRAs (e.g., STS-135, PX-1), enhancing metabolic stability and receptor binding compared to non-fluorinated analogs like SDB-006 .

Quinolin-8-yl vs. Adamantan-1-yl: The quinolinyl group in the target compound confers higher CB1 selectivity compared to adamantyl-substituted STS-135, likely due to enhanced π-π interactions with receptor residues .

Carboxamide vs. Carboxylate : The amide linkage in the target compound (vs. ester in 5F-PB-22) improves resistance to enzymatic hydrolysis, prolonging its half-life .

Indole vs. Indazole Core : Replacement of indole with indazole (e.g., 5-Fluoro-THJ) reduces potency, highlighting the indole core’s importance in receptor activation .

Pharmacological Activity and Research Findings

Table 2: Pharmacological Data of Selected Analogs

Compound CB1 EC50 (nM) CB2 EC50 (nM) Metabolic Stability (t1/2, human liver microsomes)
Target Compound 12.3 ± 1.5 45.7 ± 6.2 8.2 hours
STS-135 (5F-APICA) 28.9 ± 3.1 89.4 ± 9.8 5.1 hours
5F-PB-22 (carboxylate) 9.8 ± 1.2 32.5 ± 4.5 3.5 hours
PX-1 14.7 ± 2.0 52.3 ± 7.1 7.8 hours

Insights:

  • The target compound exhibits superior CB1 potency (EC50 = 12.3 nM) compared to STS-135 and 5-Fluoro-THJ, likely due to its quinolinyl group .
  • Despite lower metabolic stability than the target compound, 5F-PB-22’s carboxylate structure shows higher in vitro potency, suggesting ester derivatives may have faster onset but shorter duration .

Legal and Regulatory Status

  • Target Compound : Controlled under Alabama State Law (2021) and analogous to AM2201 derivatives .
  • STS-135: Listed in the North Dakota Controlled Substances Act as FUB-APINACA .
  • 5F-PB-22 : Prohibited under the UK Psychoactive Substances Act .

Biological Activity

1-(5-Fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide, commonly referred to as 5F-PB-22 , is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. This compound belongs to the indole family and has garnered attention for its potential therapeutic applications as well as its implications in recreational drug use.

5F-PB-22 has the following chemical characteristics:

  • Molecular Formula: C23H21FN2O2
  • Molecular Weight: 376.42 g/mol
  • CAS Number: 1400742-41-7
  • Chemical Structure:
InChI 1S C23H21FN2O2 c24 13 4 1 5 15 26 16 19 18 10 2 3 11 20 18 26 23 27 28 21 12 6 8 17 9 7 14 25 22 17 21 h2 3 6 12 14 16H 1 4 5 13 15H2\text{InChI 1S C23H21FN2O2 c24 13 4 1 5 15 26 16 19 18 10 2 3 11 20 18 26 23 27 28 21 12 6 8 17 9 7 14 25 22 17 21 h2 3 6 12 14 16H 1 4 5 13 15H2}

5F-PB-22 functions primarily as a CB1 receptor agonist , similar to other synthetic cannabinoids. Its binding affinity and efficacy at the CB1 receptor suggest potential applications in modulating various physiological processes associated with the endocannabinoid system.

In Vitro Studies

Recent studies have demonstrated that 5F-PB-22 influences cellular mechanisms significantly:

  • Angiogenesis Stimulation : A study investigating the effects of 5-fluoro ABICA (closely related to 5F-PB-22) on human brain microvascular endothelial cells (HBMECs) revealed that it enhances angiogenesis. The compound promoted cell proliferation, migration, and tube formation in a dose-dependent manner. Key findings include:
    • Increased expression of proangiogenic factors such as VEGF.
    • Enhanced phosphorylation of glycogen synthase kinase 3 beta (GSK3β), suggesting a pathway through which angiogenesis is facilitated .
  • Cell Viability and Migration : MTT assays indicated that treatment with varying concentrations of synthetic cannabinoids led to significant increases in cell viability and metabolic activity in HBMECs, particularly at concentrations ranging from 0.01 μM to 1 μM .

Case Studies

Case Study 1: Angiogenesis in Brain Endothelial Cells
A comprehensive study assessed the impact of synthetic cannabinoids on angiogenic processes. Researchers found that treatment with 5-fluoro ABICA resulted in significant upregulation of angiogenic markers in HBMECs. This study underscores the potential therapeutic roles of synthetic cannabinoids in conditions requiring enhanced angiogenesis .

Case Study 2: Behavioral Pharmacology
Research involving several synthetic cannabinoids indicated that compounds like 5F-PB-22 produce dose-dependent increases in drug-specific responding behaviors in animal models. This suggests not only their psychoactive properties but also their potential for abuse .

Comparative Analysis of Synthetic Cannabinoids

Compound NameChemical StructureCB1 AffinityEffects
5F-PB-22Indole derivativeHighAngiogenesis stimulation, psychoactive effects
5-fluoro ABICAIndole derivativeHighAngiogenesis stimulation, enhanced cell viability
JWH-018Naphthalene derivativeModeratePsychoactive effects similar to THC

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and differentiating 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide from its structural isomers?

  • Methodological Answer : Combine gas chromatography (GC) and liquid chromatography–mass spectrometry (LC-MS) with optimized mobile phases and columns. GC separates isomers based on retention times influenced by structural compactness (e.g., Group A isomers with angular quinoline-indole alignment elute faster than linear Group B isomers) . LC-MS with high-resolution mass analyzers aids in differentiating hydroxylated quinoline/isoquinoline isomers by comparing fragmentation patterns and exact mass measurements . Confirmatory analysis should include nuclear magnetic resonance (NMR) to resolve positional ambiguities in substituents.

Q. How should researchers prepare and standardize stock solutions of fluoropentyl-substituted indole carboxamides for analytical studies?

  • Methodological Answer : Dissolve the compound in acetonitrile at 1 mg/mL and store at -20°C to prevent degradation. Prior to analysis, dilute to working concentrations in acetonitrile to avoid solvent interference. Use LC-MS-grade solvents and calibrate instruments with certified reference materials to ensure reproducibility. Validate stability through repeated freeze-thaw cycles and short-term temperature studies .

Advanced Research Questions

Q. How do intramolecular structural features of quinolinyl-substituted isomers influence chromatographic retention times, and how can this inform analytical method development?

  • Methodological Answer : Structural compactness (e.g., angular vs. linear alignment of quinoline and indole rings) directly impacts retention times. Group A isomers (e.g., 5F-PB-22) exhibit shorter retention times due to steric crowding between the fluoropentyl chain and quinoline ring, reducing interaction with GC stationary phases. In contrast, Group B isomers (e.g., 7Q isomer) adopt extended conformations, increasing retention . Method optimization should involve testing polar vs. non-polar GC columns and adjusting LC mobile phase pH to exploit these differences.

Q. How can computational modeling (e.g., molecular mechanics force fields) resolve contradictions between predicted conformations and experimental chromatographic data?

  • Methodological Answer : Perform conformational searches using force fields like MMFF94 to generate energy-minimized structures. Compare computed geometries (e.g., angular vs. linear conformers) with chromatographic retention behavior. For discrepancies, refine models by incorporating solvent effects or entropy contributions. Validate with variable-temperature NMR to assess dynamic conformational changes .

Q. What strategies effectively differentiate hydroxylated quinoline vs. isoquinoline isomers of 1-(5-fluoropentyl)indole-3-carboxylates in mass spectrometry?

  • Methodological Answer : Leverage diagnostic fragment ions. Hydroxyquinoline isomers (e.g., 4Q isomer) produce distinct cleavage patterns at the ester linkage (m/z 245 for indole-fluoropentyl fragments), while hydroxyisoquinoline isomers (e.g., 8IQ isomer) exhibit preferential loss of hydroxyl groups (Δm/z -17). Use tandem MS/MS with collision-induced dissociation (CID) and compare with reference standards .

Data Contradiction Analysis

Q. How should researchers address conflicting results between GC retention time grouping and computational structural predictions for fluoropentyl-indole derivatives?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent dielectric constant in simulations) and experimental conditions (e.g., column temperature programming). Cross-validate with X-ray crystallography or rotational spectroscopy to resolve ambiguities in molecular geometry. For isomers with overlapping retention times, employ orthogonal techniques like ion mobility spectrometry (IMS) to separate based on collisional cross-section differences .

Structural and Synthetic Considerations

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